molecular formula C12H17N3O B2676258 N-[[1-(Cyclobutylmethyl)pyrazol-4-yl]methyl]prop-2-enamide CAS No. 2361645-92-1

N-[[1-(Cyclobutylmethyl)pyrazol-4-yl]methyl]prop-2-enamide

Cat. No. B2676258
CAS RN: 2361645-92-1
M. Wt: 219.288
InChI Key: YXUCFOXCEPOEJT-UHFFFAOYSA-N
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Description

“N-[[1-(Cyclobutylmethyl)pyrazol-4-yl]methyl]prop-2-enamide” is a chemical compound that belongs to the pyrazole class . Pyrazoles are organic compounds characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .


Synthesis Analysis

Pyrazoles, including the one , can be synthesized through various methods. One common method involves the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles can be prepared by condensation of 1,3-diketones with hydrazine .


Chemical Reactions Analysis

Pyrazoles, including “N-[[1-(Cyclobutylmethyl)pyrazol-4-yl]methyl]prop-2-enamide”, can undergo a variety of chemical reactions. For instance, they can react with potassium borohydride to form a class of ligands known as scorpionates . They can also undergo [3+2] cycloaddition reactions with dialkyl azodicarboxylates .

properties

IUPAC Name

N-[[1-(cyclobutylmethyl)pyrazol-4-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-2-12(16)13-6-11-7-14-15(9-11)8-10-4-3-5-10/h2,7,9-10H,1,3-6,8H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUCFOXCEPOEJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CN(N=C1)CC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[1-(Cyclobutylmethyl)pyrazol-4-yl]methyl]prop-2-enamide

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